molecular formula C16H24IN3O2 B599735 (1-Boc-7-azaindol-3-methyl)trimethylammonium iodide CAS No. 144866-90-0

(1-Boc-7-azaindol-3-methyl)trimethylammonium iodide

Cat. No.: B599735
CAS No.: 144866-90-0
M. Wt: 417.291
InChI Key: MAUXQSQPLVQYAG-UHFFFAOYSA-M
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Scientific Research Applications

(1-Boc-7-azaindol-3-methyl)trimethylammonium iodide has several scientific research applications, including:

Safety and Hazards

This compound is classified as non-combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials . It has hazard statements H300 - H315 - H319 - H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of (1-Boc-7-azaindol-3-methyl)trimethylammonium iodide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions .

Chemical Reactions Analysis

(1-Boc-7-azaindol-3-methyl)trimethylammonium iodide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions .

Mechanism of Action

The mechanism of action of (1-Boc-7-azaindol-3-methyl)trimethylammonium iodide involves its ability to participate in various chemical reactions due to the presence of the quaternary ammonium group and the indole core. The molecular targets and pathways involved depend on the specific application and the nature of the molecules synthesized from this compound .

Comparison with Similar Compounds

Similar compounds to (1-Boc-7-azaindol-3-methyl)trimethylammonium iodide include other quaternary ammonium salts and indole derivatives. Some examples are:

The uniqueness of this compound lies in its combination of the Boc protecting group and the quaternary ammonium group, which allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

trimethyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-3-yl]methyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N3O2.HI/c1-16(2,3)21-15(20)18-10-12(11-19(4,5)6)13-8-7-9-17-14(13)18;/h7-10H,11H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUXQSQPLVQYAG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)C[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746310
Record name [1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N,N,N-trimethylmethanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144866-90-0
Record name [1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N,N,N-trimethylmethanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144866-90-0
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